N-(1-ethyl-1H-pyrazol-3-yl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(1-ETHYL-1H-PYRAZOL-3-YL)-2,5-DIMETHYL-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, and a benzenesulfonamide group, which is a benzene ring bonded to a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ETHYL-1H-PYRAZOL-3-YL)-2,5-DIMETHYL-1-BENZENESULFONAMIDE typically involves the reaction of 1-ethyl-1H-pyrazole with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-(1-ETHYL-1H-PYRAZOL-3-YL)-2,5-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-ETHYL-1H-PYRAZOL-3-YL)-2,5-DIMETHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(1-ETHYL-1H-PYRAZOL-3-YL)-2,5-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
- N-(1-METHYL-1H-PYRAZOL-3-YL)-2,5-DIMETHYL-1-BENZENESULFONAMIDE
- N-(1-ETHYL-1H-PYRAZOL-4-YL)-2,5-DIMETHYL-1-BENZENESULFONAMIDE
- N-(1-METHYL-1H-PYRAZOL-4-YL)-2,5-DIMETHYL-1-BENZENESULFONAMIDE
Comparison: N-(1-ETHYL-1H-PYRAZOL-3-YL)-2,5-DIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 1-position of the pyrazole ring can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .
Properties
Molecular Formula |
C13H17N3O2S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-(1-ethylpyrazol-3-yl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H17N3O2S/c1-4-16-8-7-13(14-16)15-19(17,18)12-9-10(2)5-6-11(12)3/h5-9H,4H2,1-3H3,(H,14,15) |
InChI Key |
IFVCQJIFBVNFFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NS(=O)(=O)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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